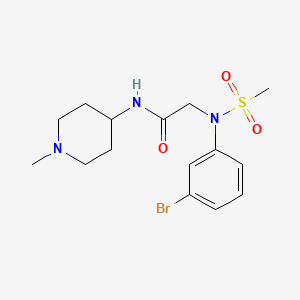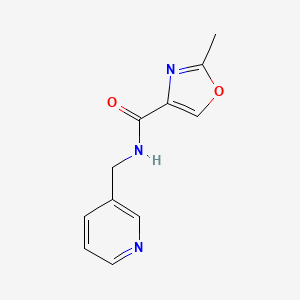![molecular formula C18H16N2O3 B4460972 N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B4460972.png)
N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine
説明
N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine, commonly referred to as PAG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAG is an amino acid derivative that belongs to the family of indole-3-acetic acid derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
作用機序
The exact mechanism of action of PAG is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and molecular targets. PAG has been found to modulate the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. PAG has also been found to modulate the activity of various transcription factors such as nuclear factor-kappa B and activator protein-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PAG has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that PAG can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. PAG has also been found to inhibit the activation of microglial cells, which are involved in the inflammatory response in the central nervous system. In vivo studies have shown that PAG can reduce inflammation and pain in animal models of arthritis and neuropathic pain. PAG has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using PAG in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. PAG is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using PAG in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the concentration of PAG used in experiments to avoid any potential toxic effects.
将来の方向性
There are several potential future directions for research on PAG. One area of interest is the development of PAG-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of PAG-based therapeutics for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully elucidate the mechanism of action of PAG and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of PAG in human clinical trials.
科学的研究の応用
PAG has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, immunology, and oncology. In neurology, PAG has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PAG has been found to exhibit anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, PAG has been found to exhibit anti-tumor effects and has shown potential in the treatment of various types of cancers.
特性
IUPAC Name |
2-[[2-(2-phenylindol-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(19-11-18(22)23)12-20-15-9-5-4-8-14(15)10-16(20)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVHNLZAQXLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-2-methoxy-5-{[(1-methyl-4-piperidinyl)amino]sulfonyl}benzamide](/img/structure/B4460891.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4460899.png)
![2-[4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B4460900.png)

![3-cyclopropyl-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460910.png)
![N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460923.png)


![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4460940.png)

![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4460949.png)
![N-(4-ethoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460957.png)